molecular formula C7H9BrN2O2 B12089052 7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole

7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B12089052
M. Wt: 233.06 g/mol
InChI Key: DHXZEFNGZZHIJW-UHFFFAOYSA-N
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Description

7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the metal-mediated synthesis of oxazoles. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale metal-catalyzed reactions, utilizing palladium or other transition metals as catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and controlled environments to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions may produce various substituted oxazoles .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

7-bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C7H9BrN2O2/c1-11-4-5-3-10-7(12-5)6(8)2-9-10/h2,5H,3-4H2,1H3

InChI Key

DHXZEFNGZZHIJW-UHFFFAOYSA-N

Canonical SMILES

COCC1CN2C(=C(C=N2)Br)O1

Origin of Product

United States

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